3-(3-Chloro-4-fluoroanilino)-1-(4-chlorophenyl)-1-propanone
Description
3-(3-Chloro-4-fluoroanilino)-1-(4-chlorophenyl)-1-propanone is a β-amino ketone derivative characterized by a propanone backbone substituted with a 4-chlorophenyl group at the ketone position and a 3-chloro-4-fluoroanilino group at the terminal carbon. Its molecular formula is C₁₅H₁₂Cl₂FNO (molecular weight: 324.17 g/mol). The compound’s structure combines halogenated aromatic rings, which confer distinct electronic and steric properties, making it relevant for pharmacological and materials science research.
Properties
IUPAC Name |
3-(3-chloro-4-fluoroanilino)-1-(4-chlorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2FNO/c16-11-3-1-10(2-4-11)15(20)7-8-19-12-5-6-14(18)13(17)9-12/h1-6,9,19H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAPHRLZCBBWRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCNC2=CC(=C(C=C2)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301167840 | |
| Record name | 3-[(3-Chloro-4-fluorophenyl)amino]-1-(4-chlorophenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301167840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882748-38-1 | |
| Record name | 3-[(3-Chloro-4-fluorophenyl)amino]-1-(4-chlorophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882748-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(3-Chloro-4-fluorophenyl)amino]-1-(4-chlorophenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301167840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-fluoroanilino)-1-(4-chlorophenyl)-1-propanone typically involves the following steps:
Aromatic Substitution:
Formation of Anilino Group: The anilino group can be introduced by reacting the substituted aromatic compound with aniline under appropriate conditions.
Ketone Formation: The final step involves the formation of the ketone group, which can be achieved through Friedel-Crafts acylation using a suitable acyl chloride and a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale of production, batch or continuous processes may be employed.
Catalysts and Solvents: The use of specific catalysts and solvents to optimize the reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-fluoroanilino)-1-(4-chlorophenyl)-1-propanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Carboxylic acids or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Compounds with different functional groups replacing the chloro or fluoro substituents.
Scientific Research Applications
3-(3-Chloro-4-fluoroanilino)-1-(4-chlorophenyl)-1-propanone has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-fluoroanilino)-1-(4-chlorophenyl)-1-propanone involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: The pathways through which the compound exerts its effects can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Anilino Group
(a) Halogen vs. Alkyl Substituents
- 1-(4-Chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone (): Molecular Formula: C₁₆H₁₅ClFNO Key Difference: The anilino group substitutes chlorine with a methyl group (3-fluoro-4-methyl), reducing electronegativity and increasing hydrophobicity.
- 3-(3-Chloro-4-methylanilino)-1-(4-chlorophenyl)-1-propanone (): Molecular Formula: C₁₆H₁₅Cl₂NO Key Difference: Fluorine in the target compound is replaced by methyl, altering steric bulk and electronic effects.
(b) Positional Isomerism
- 3-(4-Chloroanilino)-1-(4-fluorophenyl)-1-propanone (): Molecular Formula: C₁₅H₁₃ClFNO Key Difference: Chlorine and fluorine substituents are swapped between the anilino (4-Cl) and phenyl (4-F) groups. Impact: Positional changes influence dipole moments and intermolecular interactions (e.g., hydrogen bonding) .
Variations in the Phenyl Group
- 3-(3-Chloro-4-fluoroanilino)-1-(4-fluorophenyl)-1-propanone (): Molecular Formula: C₁₅H₁₂ClF₂NO Key Difference: The 4-chlorophenyl group in the target is replaced by 4-fluorophenyl. Impact: Fluorine’s smaller atomic radius and higher electronegativity may improve metabolic stability but reduce lipophilicity compared to chlorine.
Heteroatom Replacements
- 1-(4-Chlorophenyl)-3-(dimethylamino)-1-propanone (): Molecular Formula: C₁₁H₁₄ClNO Key Difference: The anilino group is replaced by dimethylamino (-N(CH₃)₂).
Cytotoxicity and Anticancer Activity
- Halogen-Substituted Chalcones (): Compounds like (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one (IC₅₀: 100 μg/mL) show moderate cytotoxicity, while non-halogenated analogs exhibit negligible activity (LC₅₀: 1,484.75 μg/mL). Inference: The target compound’s dual chlorine/fluorine substitution may enhance cytotoxicity by improving binding to cellular targets (e.g., tubulin or kinases) .
Structural Flexibility and Drug Design
- β-Amino Ketones (): The propanone backbone allows conformational flexibility, enabling interactions with diverse biological targets. Hydrogen-bonding motifs (e.g., N–H⋯O) in analogs like 3-(4-bromoanilino)-1-phenylpropan-1-one stabilize crystal packing, which correlates with improved bioavailability .
Data Tables
Table 1: Structural and Molecular Properties of Selected Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₅H₁₂Cl₂FNO | 324.17 | 3-Cl,4-F-anilino; 4-Cl-phenyl |
| 1-(4-Chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone | C₁₆H₁₅ClFNO | 291.75 | 3-F,4-Me-anilino; 4-Cl-phenyl |
| 3-(4-Chloroanilino)-1-(4-fluorophenyl)-1-propanone | C₁₅H₁₃ClFNO | 295.72 | 4-Cl-anilino; 4-F-phenyl |
| Aldi-4 (1-(4-chlorophenyl)-3-piperidinyl-propanone) | C₁₄H₁₇ClN₂O | 276.75 | Piperidinyl; 4-Cl-phenyl |
Biological Activity
3-(3-Chloro-4-fluoroanilino)-1-(4-chlorophenyl)-1-propanone, also known by its CAS number 347-93-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.
- Molecular Formula : C15H13ClF2N
- Molecular Weight : 286.72 g/mol
- CAS Number : 347-93-3
- Boiling Point : Not available
- Melting Point : Not available
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloro-4-fluoroaniline with 4-chlorobenzaldehyde under basic conditions (e.g., sodium hydroxide) in a solvent like ethanol. This process may also utilize continuous flow synthesis for industrial applications, allowing for better control over reaction conditions and yields .
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including leukemia and non-small cell lung cancer .
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| RPMI-8226 (Leukemia) | 10 | Moderate Inhibition |
| A549 (Lung Cancer) | 15 | High Inhibition |
| A498 (Renal Cancer) | >20 | Low Inhibition |
The compound's mechanism of action may involve the inhibition of specific enzymes or modulation of signaling pathways relevant to tumor growth .
Enzyme Inhibition
The compound is also explored for its ability to inhibit specific enzymes, which can play a crucial role in various biological processes. The interaction with enzyme active sites can block substrate access, thereby affecting metabolic pathways critical for cell survival and proliferation .
Case Studies
- Study on Anticancer Activity : A study conducted by the National Cancer Institute evaluated several derivatives related to this compound against a panel of human tumor cell lines. The results indicated promising anticancer activity, particularly against leukemia and lung cancer cells .
- Enzyme Interaction Studies : Research has shown that similar compounds can effectively inhibit enzymes involved in cancer progression, suggesting that this compound may have similar effects .
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as:
- Enzymes : By binding to the active sites, it inhibits enzyme functions critical for tumor metabolism.
- Receptors : It may act as an antagonist or agonist, influencing cellular signaling pathways associated with growth and survival.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
